3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene
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Overview
Description
3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene is a chemical compound with the molecular formula C10H12 It is a cyclopropene derivative characterized by the presence of a methyl group and a 2-methylcyclopropyl group attached to the ethynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene typically involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated cyclopropene derivative in the presence of a palladium catalyst and a base.
Addition of the Methyl Group: The methyl group can be introduced through a methylation reaction using a suitable methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for higher yields and purity. This includes the use of continuous flow reactors for the cyclopropanation and Sonogashira coupling reactions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropene ring or the ethynyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted cyclopropene derivatives.
Scientific Research Applications
3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The ethynyl group may participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclopropene: A simpler cyclopropene derivative with a single methyl group.
2-Methylcyclopropylacetylene: Contains a cyclopropyl and an ethynyl group but lacks the additional methyl group on the cyclopropene ring.
Cyclopropene: The parent compound without any substituents.
Uniqueness
3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene is unique due to the combination of its structural features, including the presence of both a cyclopropene ring and an ethynyl group, as well as the additional methyl group
Properties
Molecular Formula |
C10H12 |
---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
3-methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene |
InChI |
InChI=1S/C10H12/c1-8-7-9(8)3-4-10(2)5-6-10/h5-6,8-9H,7H2,1-2H3 |
InChI Key |
BRNFXXCGSBZBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C#CC2(C=C2)C |
Origin of Product |
United States |
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